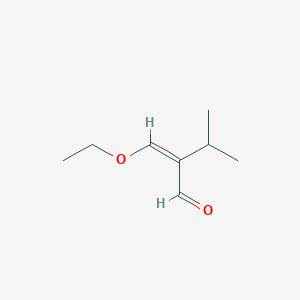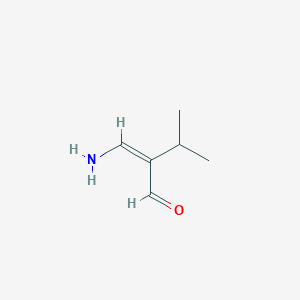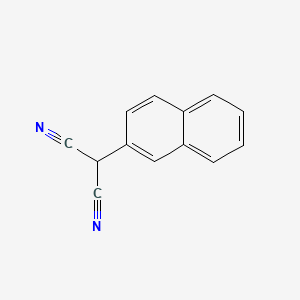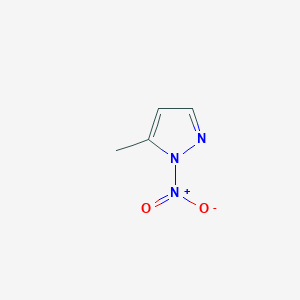
5-Methyl-1-nitropyrazole
Overview
Description
5-Methyl-1-nitropyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The compound is notable for its nitro group at the first position and a methyl group at the fifth position. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-nitropyrazole typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of 5-methylpyrazole using nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable nitration processes using nitrating reagents such as 5-methyl-1,3-dinitro-1H-pyrazole. This reagent acts as a controllable source of the nitronium ion, enabling mild and efficient nitration of a broad range of substrates .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-nitropyrazole undergoes various chemical reactions, including:
Nitration: Introduction of additional nitro groups under controlled conditions.
Reduction: Conversion of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Nitration: Nitric acid, sulfuric acid, or nitrating reagents like 5-methyl-1,3-dinitro-1H-pyrazole.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Reduction: 5-Methyl-1-aminopyrazole.
Substitution: Derivatives with different functional groups replacing the nitro group.
Scientific Research Applications
5-Methyl-1-nitropyrazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-Methyl-1-nitropyrazole in chemical reactions involves the generation of the nitronium ion (NO2+), which acts as an electrophile. This ion facilitates the nitration of various substrates by attacking electron-rich sites. The compound’s effects in biological systems are attributed to its ability to interact with specific molecular targets, potentially disrupting cellular processes and leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
- 1-Methyl-5-nitropyrazole
- 3-Methyl-1-nitropyrazole
- 5-Methyl-3-nitropyrazole
Comparison: 5-Methyl-1-nitropyrazole is unique due to the specific positioning of its nitro and methyl groups, which influence its reactivity and stability. Compared to other nitropyrazoles, it offers a balance of high energy content and functional group versatility, making it suitable for a wide range of applications in both research and industry .
Properties
IUPAC Name |
5-methyl-1-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-4-2-3-5-6(4)7(8)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZTWMHSCHJVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342399 | |
| Record name | 5-Methyl-1-nitropyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31163-85-6 | |
| Record name | 5-Methyl-1-nitropyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide](/img/structure/B3065103.png)
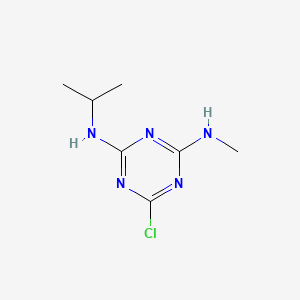
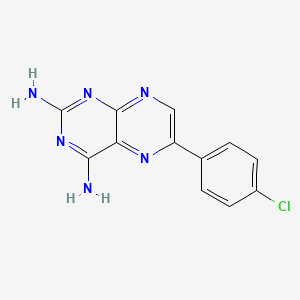





![2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide](/img/structure/B3065153.png)
